molecular formula C22H31N3O5S B2859027 N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2,4-dimethoxybenzenesulfonamide CAS No. 946316-79-6

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2,4-dimethoxybenzenesulfonamide

Cat. No. B2859027
CAS RN: 946316-79-6
M. Wt: 449.57
InChI Key: RONDYKLBFMBMHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C22H31N3O5S and its molecular weight is 449.57. The purity is usually 95%.
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Scientific Research Applications

Nonlinear Optical (NLO) Material for Photonics and Optoelectronics

The compound has been studied for its potential as a novel NLO material due to its high molecular polarizability and chemical stability. It exhibits large third-order nonlinear optical (TNLO) properties when dissolved in polar solvents like DMSO, DMF, and Ethanol . This makes it suitable for applications in optical computing, optical data storage, optical limiting, up-conversion lasing, two-photon microscopy, and optical switching.

Organic Synthesis and Molecular Engineering

This compound’s structure allows for fine-tuning to achieve desired NLO properties, making it a candidate for organic synthesis and molecular engineering. Its synthesis involves aldol condensation and carboxamide formation methods, which are fundamental reactions in organic chemistry, allowing for the creation of a variety of molecular structures with potential applications in material science .

Solvent-Dependent Studies

The compound’s TNLO properties vary with the solvent used, which provides insights into the solvent effects on molecular behavior. This is crucial for understanding the solvation dynamics and designing materials with specific solvent-dependent properties .

Optical Limiting Applications

Due to its TNLO properties, the compound can be used in optical limiting applications. Optical limiters are devices that can protect sensitive optical sensors from being damaged by intense light beams. The compound’s ability to exhibit behaviors like saturable absorption (SA) and reverse saturable absorption (RSA) makes it a valuable material for such applications .

Laser Damage Threshold Studies

The compound has a high laser damage threshold, which is an important property for materials used in high-power laser applications. Materials with high thresholds can withstand intense laser beams without degrading, making them ideal for use in laser optics and photonics .

Chromogenic Applications

Although not directly related to the compound , similar compounds with dimethylamino groups have been used in chromogenic methods. For example, 4-dimethylaminocinnamaldehyde has been utilized for quantifying proanthocyanidins in cranberry powder. This suggests potential applications of the compound in analytical chemistry for the development of chromogenic reagents .

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O5S/c1-24(2)18-7-5-17(6-8-18)20(25-11-13-30-14-12-25)16-23-31(26,27)22-10-9-19(28-3)15-21(22)29-4/h5-10,15,20,23H,11-14,16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONDYKLBFMBMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=C(C=C2)OC)OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2,4-dimethoxybenzenesulfonamide

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